(s)-2-Amino-3-benzyloxy-1-propanol
Overview
Description
(s)-2-Amino-3-benzyloxy-1-propanol is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a three-carbon chain, with a benzyl group (-C6H5CH2) attached to the second carbon. The stereochemistry of the compound is denoted by the (s) configuration, indicating the specific spatial arrangement of the atoms around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-3-benzyloxy-1-propanol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, (s)-2-Nitro-3-benzyloxy-1-propanol, using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. Another method involves the reductive amination of 3-benzyloxypropanal with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, purification through crystallization or distillation, and quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
(s)-2-Amino-3-benzyloxy-1-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 2-benzyloxypropanal or 2-benzyloxypropanoic acid.
Reduction: Formation of 2-amino-3-benzyloxypropane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(s)-2-Amino-3-benzyloxy-1-propanol has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (s)-2-Amino-3-benzyloxy-1-propanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of both amino and hydroxyl groups allows it to participate in hydrogen bonding and other interactions, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
(s)-2-Amino-1-propanol: Lacks the benzyloxy group, making it less hydrophobic.
(s)-2-Amino-3-methoxy-1-propanol: Contains a methoxy group instead of a benzyloxy group, affecting its reactivity and solubility.
(s)-2-Amino-3-phenoxy-1-propanol: Contains a phenoxy group, which can influence its chemical properties and biological activity.
Uniqueness
(s)-2-Amino-3-benzyloxy-1-propanol is unique due to the presence of the benzyloxy group, which imparts specific chemical and physical properties. This group can enhance the compound’s lipophilicity, making it more suitable for certain applications in medicinal chemistry and drug design.
Properties
IUPAC Name |
(2S)-2-amino-3-phenylmethoxypropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c11-10(6-12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUOMDNENVWMPL-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001270357 | |
Record name | (2S)-2-Amino-3-(phenylmethoxy)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001270357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58577-88-1 | |
Record name | (2S)-2-Amino-3-(phenylmethoxy)-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58577-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-2-Amino-3-(phenylmethoxy)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001270357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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